molecular formula C20H15N3O B5872794 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone

3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B5872794
M. Wt: 313.4 g/mol
InChI Key: ZXTHYRPPJAUNOV-UHFFFAOYSA-N
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Description

3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. It may also modulate the activity of neurotransmitters in the brain, leading to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of various enzymes and proteins involved in cell growth and division, leading to cell death. In the brain, it may modulate the activity of neurotransmitters such as dopamine and acetylcholine, leading to its potential therapeutic effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. It has been extensively studied for its potential applications in various scientific research fields, and its synthesis method has been optimized for high yield. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone. One direction is the development of new derivatives with improved efficacy and safety profiles. Another direction is the study of its potential therapeutic effects in other diseases such as schizophrenia and depression. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process. The first step involves the condensation of 2-aminopyridine with benzaldehyde to form 2-phenylquinazolin-4(3H)-one. The second step involves the reaction of 2-phenylquinazolin-4(3H)-one with methyl iodide to form 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone. This synthesis method has been extensively studied and optimized, resulting in a high yield of the final product.

Scientific Research Applications

3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone has been used in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

3-(6-methylpyridin-2-yl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-8-7-13-18(21-14)23-19(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)20(23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTHYRPPJAUNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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